molecular formula C20H17N3O5 B5635228 N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5635228
M. Wt: 379.4 g/mol
InChI Key: QREVMEHMQFWYIY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones under acidic conditions.

    Coupling of the benzodioxole and pyridazinone units: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic substitution reactions can take place on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology Medicine : Research is ongoing into its potential as an anticancer agent, given its ability to interact with specific molecular targets. Industry : It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects is primarily through interaction with specific molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the pyridazinone moiety can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(1,3-benzodioxol-5-yl)-2-[3-(3-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness: The unique combination of the benzodioxole ring and the pyridazinone moiety in N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide provides distinct electronic and steric properties that can lead to specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-26-15-4-2-3-13(9-15)16-6-8-20(25)23(22-16)11-19(24)21-14-5-7-17-18(10-14)28-12-27-17/h2-10H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREVMEHMQFWYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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